(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone
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Overview
Description
(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone is an organic compound that belongs to the class of phenylpiperazines These compounds are characterized by a piperazine ring bound to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone typically involves multiple steps. One common method includes the reaction of 2-methyl-6-bromopyridine with 4-methylpiperazine under specific conditions to form the intermediate product. This intermediate is then reacted with benzoyl chloride to yield the final compound. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential as a therapeutic agent. It has shown promise in the treatment of certain diseases due to its ability to interact with specific biological targets .
Medicine
In medicine, this compound is being investigated for its potential use in drug development. It has been found to exhibit activity against certain types of cancer cells and infectious agents .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it valuable in various applications, including catalysis and material science .
Mechanism of Action
The mechanism of action of (2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes and receptors, thereby modulating various biological pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Another compound with a similar structure and mechanism of action.
Uniqueness
(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C18H21N3O |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
[2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C18H21N3O/c1-14-16(18(22)15-6-4-3-5-7-15)8-9-17(19-14)21-12-10-20(2)11-13-21/h3-9H,10-13H2,1-2H3 |
InChI Key |
IQHQMTVYRKUCAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCN(CC2)C)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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